molecular formula C6H13BrN2O5S B6271434 (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide CAS No. 2694056-69-2

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide

Cat. No.: B6271434
CAS No.: 2694056-69-2
M. Wt: 305.1
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Description

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methanesulfonylcarbamoyl group, and a butanoic acid moiety, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the methanesulfonylcarbamoyl group through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group and the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce simpler alkyl derivatives.

Scientific Research Applications

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide include:

  • (2S)-2-amino-4-(methylsulfonyl)butanoic acid
  • (2S)-2-amino-4-(ethylsulfonyl)butanoic acid
  • (2S)-2-amino-4-(propylsulfonyl)butanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2694056-69-2

Molecular Formula

C6H13BrN2O5S

Molecular Weight

305.1

Purity

85

Origin of Product

United States

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